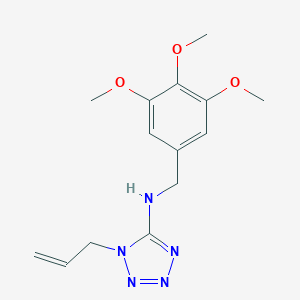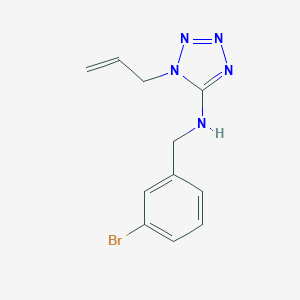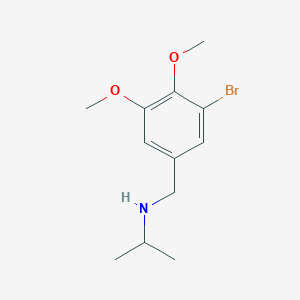![molecular formula C20H19NO3 B275574 3-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B275574.png)
3-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)benzoic acid, also known as PEA-FUR-BA, is a novel compound with potential therapeutic applications.
Scientific Research Applications
3-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)benzoic acid has been shown to have potential therapeutic applications in various fields of research. It has been studied for its anti-inflammatory, antioxidant, and neuroprotective properties. It has also been investigated for its potential use in treating cancer, diabetes, and cardiovascular diseases.
Mechanism of Action
3-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)benzoic acid is believed to exert its therapeutic effects through multiple mechanisms. It has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating glucose and lipid metabolism, as well as inflammation. 3-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)benzoic acid has also been shown to inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells and tissues.
Biochemical and physiological effects:
3-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)benzoic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of disease. It has also been shown to improve glucose and lipid metabolism, as well as insulin sensitivity. In addition, it has been shown to protect against neurodegeneration and cognitive impairment.
Advantages and Limitations for Lab Experiments
3-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)benzoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be safe and well-tolerated in animal models. However, there are also some limitations to its use. It has low solubility in water, which can make it difficult to administer in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for 3-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)benzoic acid research. One area of interest is its potential use in treating cancer. 3-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)benzoic acid has been shown to inhibit the growth of cancer cells in vitro and in animal models, and further research is needed to determine its potential as a cancer therapy. Another area of interest is its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. 3-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)benzoic acid has been shown to protect against neurodegeneration in animal models, and further research is needed to determine its potential as a neuroprotective therapy. Finally, further research is needed to fully understand the mechanism of action of 3-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)benzoic acid, which could lead to the development of more effective therapies based on this compound.
Synthesis Methods
3-(5-{[(2-Phenylethyl)amino]methyl}furan-2-yl)benzoic acid can be synthesized by reacting 5-(bromomethyl)furan-2-yl)benzoic acid with (2-phenylethyl)amine in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide. The resulting compound can be purified by column chromatography.
properties
Molecular Formula |
C20H19NO3 |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
3-[5-[(2-phenylethylamino)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C20H19NO3/c22-20(23)17-8-4-7-16(13-17)19-10-9-18(24-19)14-21-12-11-15-5-2-1-3-6-15/h1-10,13,21H,11-12,14H2,(H,22,23) |
InChI Key |
GHIUIYKYITUMQS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNCC2=CC=C(O2)C3=CC(=CC=C3)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC[NH2+]CC2=CC=C(O2)C3=CC(=CC=C3)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(5-methylthiophen-2-yl)methyl]-1-(prop-2-en-1-yl)-1H-tetrazol-5-amine](/img/structure/B275495.png)
![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}propan-2-amine](/img/structure/B275498.png)
![N-[(2-methoxynaphthalen-1-yl)methyl]propan-2-amine](/img/structure/B275499.png)


![N-[4-(benzyloxy)-3-ethoxybenzyl]propan-2-amine](/img/structure/B275504.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}propan-2-amine](/img/structure/B275505.png)
![4-{[(2,4,4-Trimethylpentan-2-yl)amino]methyl}benzoic acid](/img/structure/B275508.png)
![4-[(Cycloheptylamino)methyl]benzoic acid](/img/structure/B275510.png)
![2-[(3-Chloro-4-ethoxybenzyl)amino]-1-phenylethanol](/img/structure/B275513.png)
![2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275515.png)